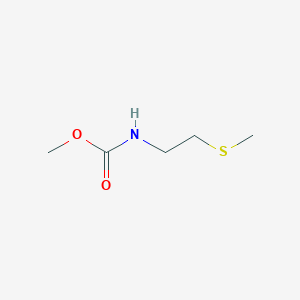

methyl N-(2-methylsulfanylethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(2-methylsulfanylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-8-5(7)6-3-4-9-2/h3-4H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCHHZMZVUHESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597572-07-0 | |

| Record name | methyl N-[2-(methylsulfanyl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl N 2 Methylsulfanylethyl Carbamate

Phosgene (B1210022) and Phosgene-Analog Approaches in Carbamate (B1207046) Synthesis

Historically, the synthesis of carbamates has heavily relied on the use of phosgene (COCl₂) and its derivatives. uantwerpen.be Phosgene, a highly toxic and corrosive gas, reacts with amines to form isocyanates, which are then treated with an alcohol to yield the desired carbamate. uantwerpen.bepsu.edu Phosgene analogs, such as the solid and more easily handled triphosgene (B27547) (bis(trichloromethyl) carbonate), offer a safer alternative to gaseous phosgene but still pose significant toxicity risks as they can release phosgene under certain conditions. uantwerpen.benih.gov

The general reaction scheme involving a phosgene-analog like triphosgene would proceed via an isocyanate intermediate. The amine, in this case, 2-methylsulfanylethanamine, would react with triphosgene to form an isocyanate, which is then quenched with methanol (B129727) to produce methyl N-(2-methylsulfanylethyl)carbamate. While effective, the inherent dangers associated with phosgene and its analogs have driven the development of alternative synthetic routes. uantwerpen.be

Non-Phosgene Routes for N-Substituted Carbamates

In response to the environmental and safety concerns of phosgene-based methods, a variety of non-phosgene routes for the synthesis of N-substituted carbamates have been developed. rsc.orgcas.cn These methods often utilize less hazardous reagents and offer milder reaction conditions.

Carbon Dioxide Fixation Strategies for Carbamate Formation

The use of carbon dioxide (CO₂) as a C1 source for carbamate synthesis is a highly attractive and sustainable approach. psu.edunih.gov CO₂ is non-toxic, abundant, and inexpensive. psu.edu The general strategy involves the reaction of an amine with CO₂ to form a carbamic acid or a carbamate anion, which is then trapped by an electrophile, such as an alkyl halide. nih.govgoogle.com

Several catalytic systems have been developed to facilitate this transformation. For instance, a three-component coupling of an amine, carbon dioxide, and a halide can be achieved in the presence of a base like cesium carbonate. organic-chemistry.org This method offers mild reaction conditions and avoids common side reactions like N-alkylation. google.comorganic-chemistry.org The synthesis of this compound via this route would involve the reaction of 2-methylsulfanylethanamine with CO₂ and a methylating agent.

| Reactants | Catalyst/Base | Product | Reference |

| Amine, CO₂, Alkyl Halide | Cesium Carbonate | N-Alkyl Carbamate | google.comorganic-chemistry.org |

| Amine, CO₂, Alcohol | Basic Catalysts | N-Alkyl Carbamate | psu.edursc.org |

Rearrangement Reactions (e.g., Hofmann, Curtius) in Carbamate Formation

Rearrangement reactions provide another powerful tool for the synthesis of carbamates from carboxylic acid derivatives.

The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.org By trapping this isocyanate with an alcohol, a carbamate can be formed. wikipedia.orgtcichemicals.com For the synthesis of this compound, one could envision starting from 3-(methylthio)propanamide. Treatment of this amide with bromine and a strong base in the presence of methanol would lead to the desired carbamate. wikipedia.orgtcichemicals.com Modified procedures using reagents like N-bromosuccinimide and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol offer milder conditions. chem-station.com

The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to yield a carbamate. wikipedia.orgnih.gov This method is widely used for transforming carboxylic acids into carbamates. nih.gov The synthesis of this compound via this route would start with 3-(methylthio)propanoic acid. This acid would be converted to its corresponding acyl azide, which upon heating in the presence of methanol, would rearrange to form the target carbamate. wikipedia.orgnih.gov One-pot procedures that avoid the isolation of the potentially explosive acyl azide intermediate have been developed. orgsyn.org

| Rearrangement | Starting Material | Intermediate | Product |

| Hofmann | Primary Amide | Isocyanate | Carbamate |

| Curtius | Acyl Azide | Isocyanate | Carbamate |

Metal-Catalyzed Coupling and Carbonylation Approaches

Transition metal catalysis offers efficient and selective methods for carbamate synthesis. Metal-catalyzed carbonylation reactions, for instance, can utilize carbon monoxide or carbon dioxide as the carbonyl source. researchgate.netrsc.org Palladium-catalyzed oxidative carbonylation of amines in the presence of an alcohol is a known method for producing carbamates. researchgate.net Copper-catalyzed cross-coupling reactions have also been employed for carbamate synthesis under mild conditions. organic-chemistry.org These methods often require specific ligands and reaction conditions to achieve high yields and selectivity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for carbamates. This involves the use of renewable feedstocks, less hazardous reagents, and energy-efficient processes. psu.edursc.org

The utilization of CO₂ as a renewable C1 source is a prime example of a green approach to carbamate synthesis. psu.eduresearchgate.net Additionally, the use of non-toxic and biodegradable reagents and catalysts aligns with green chemistry principles. uantwerpen.be For example, developing catalytic systems that can operate under mild conditions, such as atmospheric pressure and room temperature, is a key area of research. psu.edunih.gov The direct synthesis of carbamates from amines, CO₂, and alcohols using basic catalysts is a promising halogen-free method. psu.edursc.org

Chemo- and Regioselective Synthesis of the Carbamic Ester Linkage

Achieving chemo- and regioselectivity is crucial when synthesizing complex molecules containing multiple functional groups. In the context of this compound, the primary amine is the target for carbamate formation.

Chemical Reactivity and Transformation Pathways of Methyl N 2 Methylsulfanylethyl Carbamate

Hydrolytic Mechanisms of Carbamate (B1207046) Esters

The hydrolysis of the carbamate ester group in methyl N-(2-methylsulfanylethyl)carbamate is a critical transformation pathway that can proceed under acidic, basic, or neutral conditions, as well as being subject to enzymatic catalysis. The general outcome of carbamate hydrolysis is the cleavage of the ester bond to produce an alcohol, an amine, and carbon dioxide.

Under acidic conditions, the hydrolysis of carbamate esters is generally understood to proceed through mechanisms analogous to those of other carboxylic acid esters, primarily the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol moiety lead to the formation of a carbamic acid, which is unstable and readily decarboxylates to yield the corresponding amine and carbon dioxide.

R-NH-C(O)-OR' + H3O+ ⇌ R-NH-C(OH+)-OR' + H2O R-NH-C(OH+)-OR' + H2O ⇌ R-NH-C(OH)(OH2+)-OR' R-NH-C(OH)(OH2+)-OR' → R-NH-COOH + R'OH + H+ R-NH-COOH → R-NH2 + CO2

Table 1: General Characteristics of Acid-Catalyzed Carbamate Hydrolysis

| Parameter | Description |

| Mechanism | Typically AAC2 |

| Rate Determining Step | Often the attack of water on the protonated carbamate |

| pH Dependence | Rate increases with decreasing pH (dominant below pH 6) researchgate.net |

| Products | Amine, Carbon Dioxide, Alcohol |

The hydrolysis of carbamates under basic conditions is generally more facile than under acidic or neutral conditions. For secondary carbamates like this compound, which have a proton on the nitrogen atom, the mechanism can be more complex than a simple BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. While the BAC2 mechanism, involving the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, is possible, an alternative E1cB (elimination, unimolecular, conjugate base) mechanism is often favored. researchgate.net

In the E1cB mechanism, the first step is the deprotonation of the nitrogen atom by a base to form a carbamate anion. This is followed by the rate-determining elimination of the alkoxy group to form an isocyanate intermediate. The highly reactive isocyanate is then rapidly attacked by water to form a carbamic acid, which subsequently decarboxylates.

The rate of base-mediated hydrolysis is dependent on the hydroxide ion concentration. researchgate.net The presence of the N-H proton in secondary carbamates makes the E1cB pathway particularly relevant.

Table 2: Plausible Mechanisms for Base-Mediated Hydrolysis of Secondary Carbamates

| Mechanism | Description | Key Intermediate |

| BAC2 | Bimolecular nucleophilic acyl substitution. | Tetrahedral intermediate |

| E1cB | Unimolecular elimination from the conjugate base. | Isocyanate |

Neutral hydrolysis of carbamates, which occurs in the absence of acid or base catalysis, is generally a much slower process. researchgate.net The reaction involves the direct attack of a water molecule on the carbonyl carbon. Due to the lower nucleophilicity of water compared to the hydroxide ion and the lack of activation of the carbonyl group by protonation, the reaction rate is significantly lower. For many carbamates, neutral hydrolysis is only significant at elevated temperatures. While specific studies on the neutral hydrolysis of this compound are not available, it is expected to be a slow process under ambient conditions.

Carbamate esters are known to be substrates for various hydrolytic enzymes, particularly carboxylesterases. nih.govnih.gov These enzymes can catalyze the hydrolysis of the carbamate bond with high efficiency and specificity. The enzymatic hydrolysis of carbamates is a key process in the metabolism of many carbamate-based drugs and pesticides. nih.gov

Carboxylesterases are a class of serine hydrolases that can cleave ester, amide, and carbamate bonds. nih.gov The catalytic mechanism typically involves the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the product and regenerate the active enzyme. Lipases are another class of enzymes that have been shown to catalyze the hydrolysis of carbamates. researchgate.net

The presence of the sulfanyl (B85325) moiety in this compound could potentially influence its interaction with enzymes. Some enzymes are known to interact with sulfur-containing compounds. For instance, cytochrome P450 enzymes can oxidize thioethers, and it is conceivable that hydrolytic enzymes could also exhibit specific interactions with this substrate. nih.gov

Table 3: Examples of Enzymes Involved in Carbamate Hydrolysis

| Enzyme Class | Example | Role in Carbamate Hydrolysis |

| Carboxylesterases | Human Carboxylesterase 1 (hCES1) | Major enzyme in the metabolism of many carbamate prodrugs. nih.gov |

| Human Carboxylesterase 2 (hCES2) | Expressed in the intestine and liver, involved in drug metabolism. nih.gov | |

| Lipases | Various microbial lipases | Can catalyze both the synthesis and hydrolysis of carbamates. nih.gov |

| Other Hydrolases | Acetylcholinesterase | Can hydrolyze certain N-methoxycarbonyl amino acids. |

Reactions Involving the Sulfanyl Moiety

The sulfanyl (thioether) group in this compound is susceptible to a range of chemical transformations, most notably oxidation and alkylation. These reactions occur at the sulfur atom and can proceed independently of the carbamate functionality, provided the reaction conditions are controlled.

Oxidation: Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and ozone. The oxidation is stepwise, and it is often possible to isolate the sulfoxide (B87167) intermediate by using a stoichiometric amount of the oxidant. The use of stronger oxidizing conditions will typically lead to the formation of the sulfone.

R-S-R' --[O]--> R-S(O)-R' (Sulfoxide) --[O]--> R-S(O)2-R' (Sulfone)

In the context of biological systems, cytochrome P450 monooxygenases are known to catalyze the sulfoxidation of thioether compounds. researchgate.netnih.gov

Alkylation: The sulfur atom in a thioether is nucleophilic and can react with electrophiles such as alkyl halides in an SN2 reaction to form a sulfonium (B1226848) salt. pearson.commasterorganicchemistry.com This reaction involves the attack of the sulfur lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion.

R-S-R' + R''-X → [R-S+(R')(R'')]X- (Sulfonium salt)

The stability of the carbamate group under these conditions would need to be considered, as strong bases often used to enhance the nucleophilicity of thiols are not required for the alkylation of neutral thioethers.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with a nucleophilic sulfur atom and an electrophilic carbamate carbonyl group separated by a flexible ethyl chain, suggests the possibility of intramolecular reactions.

Neighboring Group Participation: The sulfur atom could potentially act as a neighboring group to facilitate the hydrolysis of the carbamate ester. This would involve an intramolecular nucleophilic attack of the sulfur on the carbonyl carbon, leading to a cyclic intermediate. This type of anchimeric assistance can significantly enhance the rate of reaction compared to an analogous compound without the participating group. dalalinstitute.com The formation of a transient cyclic species could then be followed by hydrolysis to yield the final products.

Cyclization Reactions: Under certain conditions, intramolecular cyclization could lead to the formation of a stable heterocyclic ring. For instance, under conditions that favor the deprotonation of the carbamate nitrogen, the resulting anion could potentially displace a leaving group attached to the sulfur (if the sulfur were, for example, part of a sulfonium salt), or vice versa. However, specific literature precedents for such cyclizations in N-(2-methylsulfanylethyl)carbamate systems are scarce.

Rearrangement Processes: Rearrangements involving both the carbamate and thioether functionalities are also conceivable, though less common. For example, a Newman-Kwart-type rearrangement, which involves the thermal isomerization of an O-aryl thiocarbamate to an S-aryl thiocarbamate, is a well-known process for thiocarbamates but is not directly applicable to this N-alkyl carbamate structure. wikipedia.org Other potential rearrangements would likely require specific catalysts or reaction conditions to overcome the activation barriers.

Oxidative and Reductive Transformation Pathways.

The presence of a sulfur atom and a carbamate linkage in this compound suggests several potential oxidative and reductive transformation pathways.

Oxidative Pathways:

The thioether group is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone. These reactions can be achieved using a variety of oxidizing agents.

Oxidation to Sulfoxide: Mild oxidizing agents would likely convert the sulfide (B99878) to a sulfoxide, forming methyl N-(2-methylsulfinylethyl)carbamate.

Oxidation to Sulfone: Stronger oxidizing agents could further oxidize the sulfoxide to a sulfone, yielding methyl N-(2-methylsulfonylethyl)carbamate.

In biological systems, carbamates can trigger oxidative stress through the overproduction of reactive oxygen species (ROS) researchgate.net. While the detailed mechanisms for this compound are not documented, this general reactivity pattern for carbamates is a key aspect of their toxicological profile researchgate.net.

Reductive Pathways:

The carbamate functional group itself is generally stable to reduction under typical conditions. However, the molecule could potentially undergo reduction at the carbonyl group under harsh reducing conditions, though this is less common. More relevant are the reductive processes that might occur in biological systems or in specific chemical environments.

Detailed experimental data on the specific reductive transformations of this compound are not available.

Reactivity with Metal Centers and Complexation Studies.

Carbamates are well-known for their ability to act as ligands and form complexes with a wide range of metal centers nih.gov. The oxygen atoms of the carbamate group are effective donors, particularly towards 'hard' oxophilic metal centers nih.gov.

Coordination Chemistry:

The carbamate group in this compound can coordinate to metal ions in several ways, with the most common being monodentate or bidentate (chelating) coordination through the oxygen atoms nih.gov. The thioether sulfur atom also presents a potential coordination site, allowing for the possibility of acting as a bidentate or even a bridging ligand.

Studies on other carbamate-containing molecules have shown their ability to form stable complexes with various metals, including palladium, copper, zirconium, nickel, and cobalt nih.govrsc.orgmdpi.com. For instance, palladium(IV) complexes have been utilized in the catalytic synthesis of carbamates, highlighting the interaction between the metal center and the carbamate moiety during the reaction pathway nih.gov. Similarly, copper(II) and zirconium(IV) carbamato complexes have been explored as precursors for the synthesis of metal-organic frameworks (MOFs) rsc.org.

While specific complexation studies involving this compound have not been reported, it is reasonable to predict that it would form complexes with various transition metals. The exact nature of the coordination would depend on the metal ion, the solvent system, and the reaction conditions. Research on analogous ethyl (2-(methylcarbamoyl)phenyl)carbamate has demonstrated the formation of mixed ligand complexes with Ni(II) and Co(II), where the nitrogen atom is involved in the coordination with the metal center mdpi.com.

Spectroscopic Characterization and Structural Elucidation of Methyl N 2 Methylsulfanylethyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For methyl N-(2-methylsulfanylethyl)carbamate, a comprehensive analysis using ¹H, ¹³C, and two-dimensional NMR techniques, supplemented by temperature-dependent studies, provides a complete picture of its structure and conformational behavior.

The proton NMR (¹H NMR) spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The interpretation involves analyzing the chemical shift (δ), integration, and multiplicity of each signal.

-NH Proton: A broad singlet is anticipated for the carbamate (B1207046) proton, typically appearing in the region of δ 5.0-6.0 ppm. Its chemical shift can be concentration and solvent-dependent, and the signal may broaden due to quadrupole effects from the nitrogen atom and chemical exchange.

-OCH₃ Protons: The three protons of the methoxy (B1213986) group are expected to produce a sharp singlet around δ 3.6-3.7 ppm, characteristic of a methyl group attached to an electronegative oxygen atom within a carbamate moiety.

-SCH₃ Protons: The methylsulfanyl group protons should appear as a sharp singlet further upfield, typically around δ 2.1-2.2 ppm, reflecting the lower electronegativity of sulfur compared to oxygen.

-N-CH₂- Protons: The two protons of the methylene (B1212753) group adjacent to the nitrogen atom are expected to appear as a triplet of triplets or a quartet around δ 3.3-3.4 ppm. They are coupled to both the adjacent -NH proton and the protons of the neighboring methylene (-S-CH₂-) group.

-S-CH₂- Protons: The methylene protons adjacent to the sulfur atom are anticipated to resonate as a triplet around δ 2.6-2.7 ppm, coupled to the protons of the -N-CH₂- group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH | 5.0 - 6.0 | Broad Singlet | 1H |

| -OCH₃ | 3.6 - 3.7 | Singlet | 3H |

| -N-CH₂- | 3.3 - 3.4 | Triplet of Triplets | 2H |

| -S-CH₂- | 2.6 - 2.7 | Triplet | 2H |

| -SCH₃ | 2.1 - 2.2 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Five distinct signals are expected for this compound.

Carbonyl Carbon (-C=O): The carbamate carbonyl carbon is the most deshielded, with a characteristic chemical shift in the range of δ 156-158 ppm. wisc.edu

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around δ 52-53 ppm.

Methylene Carbon (-N-CH₂-): The carbon adjacent to the nitrogen atom would likely resonate in the region of δ 40-42 ppm.

Methylene Carbon (-S-CH₂-): The carbon atom bonded to sulfur is expected at approximately δ 32-34 ppm.

Methylsulfanyl Carbon (-SCH₃): The methyl carbon attached to the sulfur atom is anticipated to be the most shielded, appearing around δ 15-16 ppm.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | 156 - 158 |

| -OCH₃ | 52 - 53 |

| -N-CH₂- | 40 - 42 |

| -S-CH₂- | 32 - 34 |

| -SCH₃ | 15 - 16 |

Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete bonding network.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. Key correlations would be observed between the -NH proton and the adjacent -N-CH₂- protons, and between the two methylene groups (-N-CH₂- and -S-CH₂-), confirming the ethyl linkage.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signals for -OCH₃, -SCH₃, -N-CH₂-, and -S-CH₂- to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. Crucial correlations would include the one between the -OCH₃ protons and the -C=O carbon, and between the -N-CH₂- protons and the -C=O carbon, confirming the methyl carbamate structure. Further correlations from the -SCH₃ protons to the -S-CH₂- carbon and from the -S-CH₂- protons to the -SCH₃ carbon would verify the methylsulfanyl group's position. st-andrews.ac.uk

Carbamates, like amides, exhibit restricted rotation around the C-N bond due to the partial double bond character arising from delocalization of the nitrogen lone pair into the carbonyl group. This can lead to the existence of distinct s-cis (Z) and s-trans (E) conformers, which may be observable at low temperatures. researchgate.net

Variable-temperature (VT) NMR studies can provide insight into this dynamic process. nih.gov At low temperatures, separate signals for each conformer might be resolved in both the ¹H and ¹³C NMR spectra. As the temperature is increased, the rate of rotation around the C-N bond increases. Eventually, the temperature will be high enough for the rotation to be fast on the NMR timescale, causing the separate signals for the two conformers to broaden and coalesce into a single set of time-averaged signals. nih.gov The temperature at which coalescence occurs can be used to calculate the energy barrier to rotation, providing valuable thermodynamic information about the conformational stability.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups.

N-H Stretching: A moderate to strong band around 3300-3400 cm⁻¹ is expected for the N-H stretching vibration of the secondary carbamate.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region correspond to the stretching of C-H bonds in the methyl and methylene groups.

C=O Stretching: A very strong and sharp absorption band between 1690-1720 cm⁻¹ is characteristic of the carbamate carbonyl group. mdpi.com This is often one of the most prominent peaks in the spectrum.

C-O Stretching: The C-O single bond stretching vibrations are expected in the 1200-1300 cm⁻¹ region.

C-N Stretching: The stretching vibration for the C-N bond typically appears in the fingerprint region, around 1000-1200 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3400 |

| C-H | Stretching | 2850 - 3000 |

| C=O | Stretching | 1690 - 1720 |

| C-O | Stretching | 1200 - 1300 |

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgnih.gov Since this compound is an achiral molecule, it would not exhibit a VCD spectrum. However, if the molecule were to adopt a stable, non-racemic chiral conformation due to, for example, complexation with a chiral host or aggregation in a chiral manner, VCD could become a powerful tool to probe its three-dimensional structure in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure.

The molecular formula for this compound is C₅H₁₁NO₂S, with a monoisotopic mass of approximately 149.05 Da.

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound.

Fragmentation Pattern: The molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. chemguide.co.uklibretexts.org The fragmentation pattern provides a "fingerprint" of the molecule. Predicted fragmentation pathways for this compound include:

Alpha-cleavage: Cleavage of the C-C bond alpha to the sulfur atom, resulting in the loss of a methyl radical (•CH₃) or cleavage adjacent to the nitrogen. A prominent fragment is often observed from cleavage alpha to the heteroatom, leading to the formation of a stabilized cation. For instance, cleavage of the bond between the two methylene groups could yield a [CH₂=S-CH₃]⁺ fragment at m/z 61.

Cleavage of the Carbamate Group: The carbamate group itself can fragment in several ways. Loss of the methoxy radical (•OCH₃) would result in a fragment at m/z 118. Loss of methanol (B129727) (CH₃OH) via rearrangement is also possible.

McLafferty Rearrangement: A McLafferty-type rearrangement could occur, involving the transfer of a hydrogen atom from the ethyl chain to the carbonyl oxygen, followed by cleavage, leading to characteristic neutral losses.

| Predicted m/z | Possible Fragment Structure/Loss |

|---|---|

| 149 | [M]⁺ (Molecular Ion) |

| 118 | [M - •OCH₃]⁺ |

| 88 | [CH₃OCONHCH₂]⁺ |

| 61 | [CH₃SCH₂]⁺ |

| 59 | [CH₃OCO]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

Despite a thorough search, no specific experimental X-ray crystallographic data for this compound has been reported in the reviewed literature. While the crystal structures of other carbamate derivatives have been determined and published, providing insights into the typical conformations and hydrogen bonding patterns within this class of compounds, data for the title compound is not available. nih.govresearchgate.netrsc.org Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and specific atomic coordinates, cannot be provided at this time.

Electronic Absorption and EPR Spectroscopies for Electronic Structure Probing

Electronic absorption (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique provides information about the molecular orbitals and can be sensitive to the chemical environment. Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study compounds with unpaired electrons.

A search of the available literature and spectroscopic databases did not yield any specific electronic absorption or EPR spectroscopic data for this compound. As this compound is not expected to have unpaired electrons in its ground state, it would be EPR-silent. While general principles of electronic absorption spectroscopy can be applied to predict the regions where a carbamate molecule might absorb, specific experimental spectra, including absorption maxima (λmax) and molar absorptivity values for this compound, are not documented in the searched sources.

Due to the absence of specific experimental data for this compound, the following data tables could not be populated.

Table 1: Hypothetical X-ray Crystallography Data This table is a template and contains no data as none was found for the specified compound.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Table 2: Hypothetical Electronic Absorption Data This table is a template and contains no data as none was found for the specified compound.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|

Computational Chemistry and Theoretical Investigations of Methyl N 2 Methylsulfanylethyl Carbamate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems, including carbamates. These studies provide valuable insights into molecular geometry, vibrational frequencies, and the nature of chemical bonding, which are crucial for understanding the behavior of molecules like methyl N-(2-methylsulfanylethyl)carbamate.

The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. For this compound, several conformations are possible due to the rotational freedom around its single bonds. DFT calculations are instrumental in identifying the most stable conformations by optimizing the molecular geometry to find the lowest energy structures.

The conformational landscape of this compound would be influenced by a delicate balance of steric and electronic effects. The lone pairs on the sulfur and oxygen atoms, as well as the potential for weak intramolecular hydrogen bonding, would play a significant role in determining the preferred spatial arrangement of the molecule. A thorough DFT analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energies to map out the potential energy surface and identify the global and local energy minima.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra. For this compound, key vibrational modes would include the N-H stretch, C=O stretch of the carbamate (B1207046) group, C-N stretch, C-S stretch, and various bending and torsional modes.

The calculated vibrational frequencies can be correlated with experimental data to confirm the molecular structure and identify the presence of specific functional groups. The table below presents a hypothetical correlation of key vibrational frequencies for this compound based on typical values for similar functional groups.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H (carbamate) | Stretching | 3300 - 3500 |

| C=O (carbamate) | Stretching | 1680 - 1750 |

| C-N (carbamate) | Stretching | 1200 - 1350 |

| C-S (thioether) | Stretching | 600 - 800 |

This table is illustrative and based on general spectroscopic correlations. Specific calculated values would require a dedicated DFT study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is likely to be localized on the nitrogen and sulfur atoms due to the presence of lone pairs, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would likely be centered around the carbonyl carbon of the carbamate group, rendering it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. DFT calculations can provide precise values for the HOMO and LUMO energies, allowing for a quantitative assessment of the molecule's reactivity.

| Molecular Orbital | Description | Predicted Localization |

| HOMO | Highest Occupied Molecular Orbital | Nitrogen and Sulfur atoms |

| LUMO | Lowest Unoccupied Molecular Orbital | Carbonyl carbon of the carbamate group |

This table provides a qualitative prediction of FMO characteristics.

DFT calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barriers associated with different reaction pathways, the most favorable mechanism can be determined.

For this compound, potential reactions of interest could include its synthesis or hydrolysis. For example, in the synthesis of carbamates from an amine, carbon dioxide, and an alkyl halide, DFT can be used to model the stepwise process, including the formation of a carbamate salt intermediate. nih.gov Similarly, the hydrolysis of the carbamate bond can be investigated to understand its stability under different conditions. researchgate.netacs.org

Transition state analysis provides information about the geometry and energy of the highest point along the reaction coordinate. This information is critical for understanding the kinetics of a reaction. For instance, in the hydrolysis of a carbamate, the transition state would likely involve the nucleophilic attack of a water molecule on the carbonyl carbon.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Chemical Reactions

For chemical reactions occurring in complex environments, such as in solution or within an enzyme active site, purely quantum mechanical calculations can be computationally expensive. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a powerful alternative by treating the chemically active region of the system with a high-level QM method, while the surrounding environment is described using a more computationally efficient molecular mechanics (MM) force field.

In the context of this compound, QM/MM simulations could be employed to study its interactions with biological macromolecules, such as enzymes. For example, if this carbamate were to act as an inhibitor of an enzyme, a QM/MM approach could be used to model the carbamoylation reaction within the enzyme's active site. mdpi.comnih.govpreprints.org The carbamate and the key amino acid residues involved in the reaction would be treated at the QM level, while the rest of the protein and the surrounding solvent would be described by the MM force field. This approach allows for the investigation of how the protein environment influences the reaction mechanism and energetics.

Quantitative Structure-Activity Relationship (QSAR) Studies in Related Carbamate Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or other properties. These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for a particular effect.

While specific QSAR studies on this compound are not available, numerous studies have been conducted on various classes of carbamates. These studies have identified key molecular descriptors that influence the biological activity of carbamates, such as their insecticidal, herbicidal, or therapeutic properties. For instance, in the context of toxicity, structural alerts for alkyl carbamates have been identified in some QSAR models. nih.govacs.org

Commonly used descriptors in QSAR models for carbamates include:

Electronic descriptors: such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric descriptors: such as molecular volume, surface area, and specific shape indices.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP).

Topological descriptors: which describe the connectivity of atoms in the molecule.

A QSAR model for a series of compounds including this compound could be developed to predict a specific biological activity. This would involve synthesizing a library of related compounds, measuring their activity, calculating a range of molecular descriptors, and then using statistical methods to build a predictive model. Such a model could guide the design of new carbamates with improved activity and desired properties. nih.govresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

A thorough search of publicly accessible scientific literature and computational chemistry databases has revealed a significant gap in the available research concerning the solution-phase behavior of this compound. Specifically, there are no published studies detailing molecular dynamics (MD) simulations for this particular compound.

MD simulations are a powerful computational tool used to understand the dynamic behavior of molecules in a solvent over time. Such simulations could provide valuable insights into the conformational landscape, solvation structure, and intermolecular interactions of this compound in various solvents. This information is crucial for a deeper understanding of its chemical reactivity, physical properties, and potential biological activity.

While computational studies, including Density Functional Theory (DFT) calculations and MD simulations, have been conducted on other carbamate derivatives to investigate reaction mechanisms, stability, and intermolecular interactions, the specific compound of interest, this compound, has not been the subject of such detailed theoretical investigations in the public domain.

The absence of this data prevents a detailed discussion of its solution-phase behavior based on molecular dynamics. Key parameters that would typically be analyzed and presented in data tables, such as radial distribution functions, hydrogen bond dynamics, and conformational analysis, are therefore unavailable.

Future computational chemistry research focusing on this compound would be necessary to elucidate its behavior at the molecular level in a solution environment. Such studies would be instrumental in complementing experimental findings and providing a more complete physicochemical profile of this compound.

Advanced Analytical Methodologies for Detection and Quantification of Methyl N 2 Methylsulfanylethyl Carbamate

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-methylcarbamates due to its suitability for separating non-volatile and thermally sensitive compounds. fishersci.com Reversed-phase HPLC is the preferred mode for these analyses, offering robust and reproducible separation. fishersci.com

Column Selection and Mobile Phase Optimization

The choice of the analytical column and the composition of the mobile phase are critical factors that dictate the efficiency of the separation in HPLC. For the analysis of N-methylcarbamates like methyl N-(2-methylsulfanylethyl)carbamate, reversed-phase columns are the standard choice. fishersci.compickeringlabs.com

Column Selection: C8 and C18 columns are widely used for the separation of N-methylcarbamates. pickeringlabs.comepa.gov These columns contain a stationary phase of silica (B1680970) particles chemically bonded with either octyl (C8) or octadecyl (C18) hydrocarbon chains, which provides a nonpolar surface for interaction with the analytes. The choice between C8 and C18 often depends on the specific hydrophobicity of the target analyte and the other components in the sample matrix. Specialty columns designed specifically for carbamate (B1207046) analysis are also commercially available and can offer enhanced separation. fishersci.com

Mobile Phase Optimization: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). pickeringlabs.com The ratio of these solvents is optimized to achieve the desired retention time and resolution of the analyte peak. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate multiple components in a complex sample with varying polarities. fishersci.com The use of buffers may be necessary to control the pH of the mobile phase and ensure consistent ionization states of the analytes, which can affect their retention behavior.

| Parameter | Typical Conditions for N-Methylcarbamate Analysis |

|---|---|

| Column Type | Reversed-Phase C8 or C18 |

| Particle Size | 3 µm or 5 µm |

| Column Dimensions | 150 mm x 3.0 mm or 250 mm x 4.6 mm |

| Mobile Phase | Water/Methanol or Water/Acetonitrile Gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 37 - 50 °C |

Detection Techniques (UV, Fluorescence, LC-MS/MS)

Following separation by the HPLC column, a sensitive and selective detector is required for the quantification of this compound.

UV Detection: Ultraviolet (UV) detection is a common and relatively inexpensive detection method for HPLC. However, for N-methylcarbamates, UV detection may lack the necessary sensitivity and specificity for trace-level analysis in complex samples. fishersci.com

Fluorescence Detection: A more sensitive and selective approach for N-methylcarbamates involves post-column derivatization followed by fluorescence detection. fishersci.compickeringlabs.com In this technique, after the analyte elutes from the column, it is hydrolyzed to form methylamine (B109427). This methylamine then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol-containing compound like 2-mercaptoethanol (B42355) to produce a highly fluorescent derivative. epa.gov This derivative can be detected with high sensitivity by a fluorescence detector. fishersci.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the analysis of N-methylcarbamates. hpst.czshimadzu.com This technique offers excellent sensitivity and selectivity, allowing for the confident identification and quantification of the target analyte even in very complex matrices. rsc.orgresearchgate.net The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, which provides a high degree of specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest. rsc.org

| Detection Technique | Principle | Typical Wavelengths/Transitions |

|---|---|---|

| UV Detection | Absorbance of UV light by the analyte. | Dependent on the chromophore of the molecule. |

| Fluorescence Detection (with post-column derivatization) | Detection of fluorescence from a derivative formed after the column. | Excitation: ~330 nm, Emission: ~465 nm |

| LC-MS/MS (MRM mode) | Selective detection of a specific precursor-to-product ion transition. | Compound-specific (e.g., for ethyl carbamate: quantitative ion pair m/z 90.0/62.1, qualitative ion pair m/z 90.0/44.0) google.com |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Considerations

While HPLC is generally the preferred method, Gas Chromatography (GC) and GC coupled with Mass Spectrometry (GC-MS) can also be utilized for the analysis of certain carbamates. However, there are significant challenges associated with this approach.

Thermal Stability and Degradation in GC Systems

A major drawback of using GC for the analysis of N-methylcarbamates is their inherent thermal instability. spkx.net.cnspkx.net.cn At the high temperatures typically used in GC injectors and columns, these compounds can degrade, leading to inaccurate and unreliable quantification. The degradation can result in the formation of other compounds, which may not be detected or may be misidentified.

Derivatization Strategies for GC Analysis

To overcome the issue of thermal instability, derivatization strategies are often employed. nih.gov Derivatization involves chemically modifying the analyte to create a more volatile and thermally stable derivative that is suitable for GC analysis. For compounds containing active hydrogens, such as carbamates, silylation is a common derivatization technique. Another approach involves derivatization with reagents like pentafluorobenzenesulfonyl chloride for analysis by electron-capture GC. nih.gov

Solid-Phase Extraction (SPE) and Microextraction (SPME) for Sample Preparation

Effective sample preparation is a critical step in the analytical workflow, especially for complex matrices, to isolate the target analyte and remove interfering substances. pickeringlabs.comepa.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of N-methylcarbamates from various sample types, including water and food. pickeringlabs.comhpst.cz The process involves passing the sample through a solid sorbent material that retains the analyte of interest. Interfering compounds can be washed away, and the analyte is then eluted with a small volume of a suitable solvent. C18-bonded silica is a common sorbent for the extraction of N-methylcarbamates from aqueous samples. epa.gov

Electrochemical and Spectrometric Techniques for Carbamate Analysis.

The detection and quantification of carbamate compounds, including this compound, rely on a range of advanced analytical methodologies. Electrochemical and spectrometric techniques are particularly prominent due to their sensitivity and selectivity.

Electrochemical Techniques: Electrochemical sensors offer a rapid and sensitive approach for the detection of carbamates. These methods are often based on the inhibition of acetylcholinesterase (AChE), the same mechanism by which N-methylcarbamates exert their insecticidal action. While specific studies on this compound are not prevalent, the principles applied to other carbamates are broadly applicable. The general approach involves immobilizing AChE on an electrode surface. When the sample containing a carbamate is introduced, the carbamate inhibits the enzyme's activity, leading to a measurable change in the electrochemical signal.

Another electrochemical approach involves the direct oxidation or reduction of the carbamate molecule at an electrode surface. For instance, a molecularly imprinted electrochemical sensor was developed for the direct detection of ethyl carbamate. nih.gov This technique creates specific recognition sites for the target molecule, enhancing selectivity. A similar approach could theoretically be developed for this compound. The stability of such sensors is a key advantage, with some retaining over 90% of their initial signal after several weeks. nih.gov

Spectrometric Techniques: Spectrometric methods, particularly those coupled with chromatographic separation, are the cornerstone of carbamate analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of carbamates. epa.govresearchgate.net Detection is often achieved using a fluorescence detector following post-column derivatization. pickeringlabs.comusgs.gov This process involves hydrolyzing the carbamate to methylamine, which then reacts with a fluorogenic reagent like o-phthalaldehyde (OPA) to produce a highly fluorescent derivative. pickeringlabs.comusgs.gov This method provides excellent sensitivity and is the basis for official methods such as EPA Method 531.2 and AOAC Official Method 985.23. pickeringlabs.com Diode array detectors (DAD) are also employed, offering the advantage of acquiring UV-Vis spectra for compound identification. austinpublishinggroup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the gold standard for pesticide residue analysis due to its high sensitivity, selectivity, and ability to confirm the identity of analytes. nih.govhpst.cz In LC-MS/MS, the carbamates are separated by liquid chromatography and then ionized and fragmented. The resulting mass fragments are unique to the parent molecule, allowing for highly specific detection and quantification. nih.gov Techniques like multiple reaction monitoring (MRM) enhance the selectivity and sensitivity of the analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for carbamates due to their thermal instability, GC-MS can be used, sometimes requiring derivatization to form more thermally stable compounds. researchgate.netspkx.net.cn

The table below summarizes key parameters for the spectrometric analysis of various carbamates, which can be considered indicative for the analysis of this compound.

| Analytical Technique | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC | Fluorescence | 0.0003 - 0.0005 µg/mL | - | researchgate.net |

| HPLC | Diode Array | 1 - 2 mg/kg | - | austinpublishinggroup.com |

| LC-MS/MS | - | 0.2 - 2.0 µg/kg | 0.5 - 5.0 µg/kg | nih.gov |

| GC-MS | Mass Spectrometer | - | - | spkx.net.cn |

Multi-Residue Methods and Matrix Effects in Environmental Samples.

In real-world applications, it is often necessary to analyze for multiple pesticide residues simultaneously in complex environmental samples like soil, water, and food. researchgate.netnih.gov This necessitates the use of multi-residue methods and careful consideration of matrix effects.

Multi-Residue Methods: Multi-residue methods are designed to detect and quantify a wide range of pesticides in a single analytical run. researchgate.netnih.gov These methods typically employ a broad-spectrum extraction technique followed by a powerful analytical separation and detection system, most commonly LC-MS/MS or GC-MS. nih.govnih.gov

A popular and effective sample preparation technique for multi-residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. pickeringlabs.com This approach involves a simple solvent extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components. pickeringlabs.com The choice of d-SPE sorbents can be tailored to the specific matrix; for example, C18 is used to remove fats and waxes, while graphitized carbon black can remove pigments. pickeringlabs.com

Matrix Effects: A significant challenge in the analysis of environmental samples is the presence of matrix effects. nih.gov The matrix refers to all the components in a sample other than the analyte of interest. bataviabiosciences.com These components can interfere with the analysis, leading to either suppression or enhancement of the analytical signal. nih.govbataviabiosciences.com This can result in inaccurate quantification of the target analyte.

Matrix effects are particularly pronounced in LC-MS/MS analysis, where co-eluting matrix components can affect the ionization efficiency of the analyte. nih.gov The extent of matrix effects can vary significantly depending on the analyte, the matrix, and the specific analytical conditions. nih.gov For instance, in one study, 59.5% of MRM transitions for various pesticides were affected by significant matrix effects. nih.gov

To mitigate matrix effects, several strategies can be employed:

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. nih.gov This helps to compensate for the signal suppression or enhancement caused by the matrix.

Isotope Dilution: This method uses a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction, chromatography, and ionization. This is a very effective but often costly approach.

Effective Sample Cleanup: As mentioned with the QuEChERS method, thorough cleanup of the sample extract can remove many of the interfering matrix components. pickeringlabs.com

The following table provides an overview of recovery rates for various carbamates in different matrices, illustrating the effectiveness of multi-residue methods and the management of matrix effects.

| Carbamate | Matrix | Recovery Rate | Analytical Method | Reference |

| Oxamyl (B33474), Methomyl (B1676398), Propoxur, Carbofuran (B1668357), Carbaryl (B1668338), Methiocarb (B1676386) | Soil | 82 - 99% | HPLC-Fluorescence | nih.gov |

| 19 Carbamates | Tea | 65 - 135% | HPLC-Fluorescence | researchgate.net |

| 15 Carbamates | Fruits, Vegetables, Green Tea | 88.1 - 118.4% | LC-MS/MS | nih.gov |

Non Human Biological Interactions and Enzyme Inhibition Studies

Cholinesterase Inhibition Kinetics and Mechanisms in Vitro

Methiocarb's primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in insects and other invertebrates. wikipedia.orgcaymanchem.com By blocking this enzyme, methiocarb (B1676386) causes an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, leading to overstimulation of the nervous system and ultimately, death of the organism. wikipedia.org

Acetylcholinesterase (AChE) Inhibition Studies

Research has quantified the inhibitory potency of methiocarb against acetylcholinesterase from non-mammalian sources. In studies involving the western flower thrips (Frankliniella occidentalis), a significant agricultural pest, methiocarb demonstrated potent AChE inhibition. The half-maximal inhibitory concentration (IC50) values were determined to be 0.43 µM for a methiocarb-resistant strain and 2.1 µM for a sensitive strain, indicating a strong interaction with the target enzyme even in the presence of resistance mechanisms. caymanchem.com

Acetylcholinesterase (AChE) Inhibition by Methiocarb

| Organism | Strain | IC50 (µM) | Source |

|---|---|---|---|

| Western Flower Thrips (Frankliniella occidentalis) | Resistant | 0.43 | caymanchem.com |

| Western Flower Thrips (Frankliniella occidentalis) | Sensitive | 2.1 | caymanchem.com |

Butyrylcholinesterase (BChE) Inhibition Studies

While the primary target of methiocarb is acetylcholinesterase, like many other carbamates, it is also known to inhibit butyrylcholinesterase (BChE). However, specific kinetic data, such as IC50 or Ki values, for the inhibition of BChE from non-mammalian sources by methiocarb are not extensively detailed in the currently available literature. Generally, the inhibition of BChE by carbamates follows a similar mechanism to that of AChE, involving the carbamoylation of the active site serine.

Reversible and Irreversible Inhibition Characteristics

The inhibition of cholinesterases by carbamates like methiocarb is typically classified as reversible. wikipedia.org The process involves the carbamoylation of the serine hydroxyl group within the active site of the enzyme. This carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it is not permanently inactive. The carbamoyl-enzyme complex can undergo spontaneous hydrolysis, which regenerates the active enzyme. The rate of this decarbamoylation is slower than the rate of deacetylation, leading to a temporary but not permanent loss of enzyme function. This characteristic distinguishes carbamate (B1207046) inhibitors from organophosphates, which cause a quasi-irreversible phosphorylation of the enzyme.

Structure-Activity Relationships (SAR) for Enzyme Binding

Metabolism of methiocarb can significantly alter its biological activity. The primary metabolites include methiocarb sulfoxide (B87167) and methiocarb sulfone. Studies on the interaction of these metabolites with nuclear receptors have shown that the sulfoxide and sulfone forms exhibit markedly reduced agonistic activities compared to the parent compound. This suggests that the oxidation of the sulfur atom in methiocarb can decrease its biological activity at certain targets, which is an important aspect of its structure-activity relationship.

Interactions with Other Non-Mammalian Enzymes

Beyond its primary action on cholinesterases, methiocarb and its metabolites can interact with other enzyme systems in non-mammalian organisms. The metabolism of methiocarb is known to be mediated by flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes. Specifically, human FMO1 and CYP2C19 have been shown to catalyze the sulfoxidation of methiocarb. While these are human enzymes, similar enzyme families are present in invertebrates and are crucial for the detoxification of xenobiotics. The interaction of methiocarb with these enzyme systems can influence its toxicity and persistence within the target organism. For instance, thioether-containing carbamates like methiocarb have been shown to be substrates for FAD-containing monooxygenase in pig and mouse liver microsomes, although they are less effective substrates compared to thioether-containing organophosphates.

Environmental Dynamics and Degradation Pathways of Methyl N 2 Methylsulfanylethyl Carbamate

Abiotic Transformation Processes

Abiotic transformation processes are non-biological chemical and physical processes that lead to the degradation of a compound in the environment. For methiocarb (B1676386), these processes include photodegradation, hydrolysis, and volatilization and adsorption phenomena.

Hydrolysis in Aqueous Environmental Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolysis of methiocarb is significantly dependent on the pH of the aqueous environment. wikipedia.orgapvma.gov.au The degradation of methiocarb is more rapid in neutral to alkaline conditions, where it breaks down into 3,5-dimethyl-4-(methylthio)phenol. apvma.gov.au

The half-life of methiocarb due to hydrolysis varies dramatically with pH:

At pH 4-5 (acidic conditions), the half-life can be as long as a year. apvma.gov.au

At pH 7 (neutral conditions), the half-life is approximately 24 to 35 days. apvma.gov.aunih.gov

At pH 9 (alkaline conditions), the half-life decreases significantly to a few hours (0.21 days or 6 hours). apvma.gov.aunih.gov

This indicates that hydrolysis is a significant degradation pathway for methiocarb in neutral to alkaline environmental waters. apvma.gov.au

Table 1: pH-Dependent Hydrolysis Half-life of Methiocarb

| pH Level | Condition | Half-life (DT50) | Reference |

|---|---|---|---|

| 4-5 | Acidic | ~1 year (321 days) | apvma.gov.au |

| 7 | Neutral | 24-35 days | apvma.gov.aunih.gov |

| 9 | Alkaline | ~5-6 hours (0.21 days) | apvma.gov.aunih.gov |

Volatilization and Adsorption Phenomena in Environmental Compartments

Volatilization is the process by which a substance evaporates. Methiocarb has a low Henry's Law constant of 1.18 x 10⁻⁹ atm-cu m/mole, which suggests that volatilization from moist soil surfaces is not an important environmental fate process. nih.gov Similarly, its low vapor pressure of 2.7 x 10⁻⁷ mm Hg indicates that it is not expected to volatilize from dry soil surfaces. nih.gov

Adsorption is the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface. Methiocarb is expected to have low mobility in soil due to its estimated Koc value of 920, which indicates strong sorption to soil particles. nih.gov Studies have shown that methiocarb sorbs strongly to soils, particularly those with higher organic matter content. apvma.gov.au However, its main metabolites, such as methiocarb sulfoxide (B87167) and the corresponding phenol (B47542), are highly mobile in soils. apvma.gov.au

Table 2: Physicochemical Properties Related to Environmental Mobility of Methiocarb

| Property | Value | Implication for Environmental Fate | Reference |

|---|---|---|---|

| Henry's Law Constant | 1.18 x 10⁻⁹ atm-cu m/mole | Low potential for volatilization from moist soil and water. | nih.gov |

| Vapor Pressure | 2.7 x 10⁻⁷ mm Hg | Low potential for volatilization from dry soil. | nih.gov |

| Soil Organic Carbon Partition Coefficient (Koc) | Estimated at 920 | Low mobility in soil, indicating strong adsorption. | nih.gov |

Biotic Degradation Processes

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is a key process in the removal of pesticides from the environment.

Microbial Degradation by Bacterial Species

The primary step in the microbial degradation of carbamate (B1207046) pesticides by bacteria often involves the hydrolysis of the carbamate ester or amide linkage. nih.gov This initial step leads to the formation of a hydrolysis product, methylamine (B109427), and carbon dioxide. nih.gov For methiocarb, this would result in the formation of its corresponding phenol.

While specific bacterial species that degrade methyl N-(2-methylsulfanylethyl)carbamate are not documented in the provided search results, the degradation of other carbamates like methomyl (B1676398) and oxamyl (B33474) by various bacterial strains has been reported. For instance, Aminobacter sp. and Pseudomonas strains have been shown to hydrolyze other carbamates. nih.gov It is plausible that similar soil bacteria could play a role in the degradation of methiocarb. The degradation rate in soil is dependent on factors such as pH and organic matter content, with degradation being faster at higher pH. wfduk.org In acidic soils, the degradation pathway may proceed through a slower oxidation to methiocarb sulfoxide, which can be facilitated by microbial metabolism. apvma.gov.au Under anaerobic conditions, sulfoxide metabolites can revert to sulfides. apvma.gov.au

Fungal Degradation Pathways

Fungi are also known to play a role in the degradation of carbamate pesticides. researchgate.net Various fungal genera, including Trichoderma, Pichia, Trametes, Aspergillus, Aschochyta, Xylaria, Acremonium, Gliocladium, and Mucor, have been reported to degrade or transform different carbamate pesticides. researchgate.net

A strain of Trametes versicolor has been reported to transform methiocarb. researchgate.net While the specific intermediates of methiocarb transformation by this fungus were not detailed, laccase activity was proposed to be involved. researchgate.net For other carbamates, fungal degradation often involves oxidation and hydrolysis reactions. For example, the initial phase of metabolic degradation for some carbamates with a sulfur atom is sulfur oxidation, leading to the formation of sulfoxides and sulfones. researchgate.net

Enzymatic Degradation in Environmental Contexts (e.g., Carbamate Hydrolases, Esterases)

The primary enzymatic route for the breakdown of N-methyl carbamate pesticides in the environment is hydrolysis, catalyzed by specific enzymes such as carbamate hydrolases and carboxylesterases. nih.govnih.govnih.gov These enzymes are produced by a wide range of soil and water microorganisms, which play a crucial role in the detoxification and mineralization of these compounds. nih.govresearchgate.net

The enzymatic action typically involves the cleavage of the carbamate's ester or amide bond. nih.govfrontiersin.org This initial hydrolysis is a critical detoxification step, as it breaks the core structure responsible for the compound's biological activity. For instance, N-methylcarbamate hydrolase (EC 3.5.1.137) acts on various carbamate insecticides like carbaryl (B1668338), carbofuran (B1668357), and aldicarb (B1662136), catalyzing the cleavage of the ester bond to release N-methylcarbamic acid, which then spontaneously decomposes into methylamine and carbon dioxide. nih.govexpasy.orgqmul.ac.uk

Microbial enzymes demonstrate significant diversity and specificity. Several hydrolase genes, including cehA, mcbA, and mcd, have been identified in different bacterial species, encoding enzymes that degrade specific carbamates. frontiersin.orgqmul.ac.uk In the case of methomyl, a structurally related oxime carbamate, the enzyme AmeH from Aminobacter aminovorans MDW-2 has been identified as a key carbamate C-N hydrolase responsible for its degradation into methomyl oxime and methylamine. nih.gov Given that this compound is an N-methyl carbamate, it is highly probable that similar microbial hydrolases and esterases are responsible for its initial degradation in soil and aquatic environments.

Table 1: Examples of Enzymes Involved in Carbamate Degradation

| Enzyme/Gene | Enzyme Class | Target Carbamate(s) | Source Organism Example | Reference |

|---|---|---|---|---|

| N-methylcarbamate hydrolase (CehA, McbA) | Hydrolase (Esterase) | Carbaryl, Carbofuran, Oxamyl | Rhizobium sp., Pseudomonas sp. | nih.govfrontiersin.org |

| AmeH | Carbamate C-N Hydrolase | Methomyl | Aminobacter aminovorans | nih.gov |

| MheI | Carbendazim Hydrolase | Carbendazim | Microbacterium sp. | frontiersin.org |

| Pcd | Phenmedipham Hydrolase | Phenmedipham | Arthrobacter oxydans | frontiersin.org |

Environmental Fate Modeling and Persistence Assessment

Environmental fate models (EFMs) are computational tools used to predict the transport, distribution, and persistence of chemicals released into the environment. science.govfrontiersin.org These models integrate data on a chemical's properties (e.g., water solubility, vapor pressure, soil adsorption coefficient) with environmental parameters (e.g., soil type, climate, water flow) to estimate its concentration in various compartments like soil, water, and air. frontiersin.orgnih.gov

A key metric in assessing the environmental persistence of a compound like this compound is its degradation half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. orst.edu The persistence of carbamates is highly variable and depends on factors such as soil type, pH, temperature, and microbial activity. researchgate.netoregonstate.edu

Generally, carbamates are considered non-persistent to moderately persistent. oregonstate.edu Hydrolysis is a major degradation pathway, and its rate is significantly influenced by pH, with faster degradation typically occurring under alkaline conditions. nih.gov For example, the soil half-life of methomyl can be around 14 days under certain conditions, while aldicarb's half-life can range from one to 15 days in soil but can be much longer in groundwater. psu.eduepa.gov The organic matter content of soil also plays a role; higher organic content can increase adsorption, which may retard movement but can also reduce bioavailability for microbial degradation. oregonstate.eduwikipedia.org Given its structure, this compound is expected to exhibit moderate mobility and persistence, influenced by the same environmental factors.

Table 2: Reported Environmental Half-Life (DT50) of Selected Carbamate Pesticides

| Compound | Environmental Compartment | Half-Life (DT50) | Conditions/Notes | Reference |

|---|---|---|---|---|

| Aldicarb | Soil (field) | 1 - 15 days | Degradation is faster in soils previously treated with carbofuran. | epa.gov |

| Aldicarb | Groundwater | Weeks to several years | Very persistent, especially in acidic conditions. | who.int |

| Carbofuran | Water | Stable in acidic/neutral, degrades faster in alkaline medium. | Hydrolysis is a key degradation pathway. | upm.edu.my |

| Methomyl | Soil | ~14 days | Low to moderate sorption capacity. | psu.edu |

| Thiobencarb | Natural Water | ~74 hours | Degradation influenced by microbial action. | sci-hub.ru |

Metabolite Identification and Transformation Product Analysis

The environmental transformation of this compound likely proceeds through pathways observed for other N-methyl carbamates, primarily hydrolysis and oxidation. nih.govresearchgate.net The analysis of these transformation products (TPs) is crucial for a complete environmental risk assessment, as some metabolites can be as toxic as, or even more persistent than, the parent compound. upm.edu.myresearchgate.net

Two primary degradation pathways can be predicted for this compound based on its structure:

Hydrolysis of the Carbamate Ester Bond : This is the most common initial step for carbamates, catalyzed by microbial hydrolases or chemical processes (especially at alkaline pH). nih.govepa.gov This reaction would cleave the ester linkage, likely yielding methanol (B129727) and N-(2-methylsulfanylethyl)carbamic acid. The carbamic acid intermediate is unstable and would decompose to form 2-(methylthio)ethanamine and carbon dioxide.

Oxidation of the Sulfur Atom : The presence of a sulfide (B99878) group (-S-CH₃) makes the molecule susceptible to oxidation. researchgate.net This pathway is well-documented for the carbamate aldicarb, which is oxidized in soil and organisms to form aldicarb sulfoxide and subsequently aldicarb sulfone. usu.edunih.govinchem.org These oxidized metabolites are often more water-soluble and mobile, and in the case of aldicarb, they retain significant toxicity. researchgate.netnih.gov Therefore, it is highly probable that this compound is transformed in the environment into its corresponding sulfoxide and sulfone analogs.

Further degradation of these primary metabolites would continue until mineralization to CO₂, water, and inorganic ions. For example, the primary metabolite of carbaryl is 1-naphthol, and for carbofuran, it is carbofuran phenol and 3-hydroxycarbofuran. epa.govnih.gov These phenolic intermediates are then typically subjected to ring cleavage by microbial dioxygenases, funneling the breakdown products into central metabolic pathways. researchgate.net

Table 3: Major Environmental Metabolites of Selected Carbamate Pesticides

| Parent Compound | Primary Transformation Pathway(s) | Key Metabolite(s)/Transformation Product(s) | Reference |

|---|---|---|---|

| Aldicarb | Sulfur Oxidation, Hydrolysis | Aldicarb sulfoxide, Aldicarb sulfone | who.intresearchgate.netnih.gov |

| Carbaryl | Hydrolysis | 1-Naphthol | nih.govepa.gov |

| Carbofuran | Hydrolysis, Hydroxylation | Carbofuran phenol, 3-Hydroxycarbofuran, 3-Ketocarbofuran | upm.edu.mynih.govethz.ch |

| Methomyl | Hydrolysis, Hydroxylation | Methomyl oxime, Acetonitrile (B52724), S-methyl-N-hydroxythioacetamidate | nih.govnih.govpsu.edu |

Applications in Advanced Materials and Chemical Technologies

Role as Intermediates in Fine Chemical Synthesis

Organic carbamates are significant in the chemical industry, often serving as starting materials, solvents, and, crucially, as intermediates for the synthesis of more complex molecules. nih.govacs.org Their utility stems from the reactivity of the carbamate (B1207046) group, which can be transformed into other functional groups. The synthesis of carbamates is often a key step in multi-step reaction sequences. For instance, primary aliphatic amines can react with dimethyl carbonate to yield methyl carbamates. core.ac.uk

One of the most prominent industrial applications for a methyl carbamate intermediate is the non-phosgene route to producing isocyanates. Methyl N-phenyl carbamate, for example, is a key intermediate in the green synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a primary component of polyurethanes. researchgate.net This process involves the methoxycarbonylation of an amine (aniline in this case) to form the carbamate, which is then thermally dissociated to produce the desired isocyanate. researchgate.net This approach avoids the use of highly toxic phosgene (B1210022), making it an environmentally preferable method. rsc.org

Given this precedent, methyl N-(2-methylsulfanylethyl)carbamate could theoretically serve as an intermediate for the synthesis of 2-(methylthio)ethyl isocyanate. The presence of the sulfur atom in the molecule also opens pathways for further functionalization, potentially leading to a variety of sulfur-containing fine chemicals used in pharmaceuticals or agrochemicals.

Potential in Polymer and Polyurethane Chemistry

The connection between carbamates and polymer chemistry, particularly polyurethanes, is well-established. nih.gov Polyurethanes are conventionally produced through the reaction of diisocyanates and polyols. As mentioned, carbamates serve as crucial precursors in phosgene-free routes to isocyanates. rsc.orgutwente.nl